molecular formula C14H6Br2O4 B179660 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione CAS No. 114831-87-7

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione

Cat. No.: B179660
CAS No.: 114831-87-7
M. Wt: 398 g/mol
InChI Key: QWTXLFFVRXWSAT-UHFFFAOYSA-N
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Description

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione is a brominated derivative of anthraquinone. This compound is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of bromine atoms and hydroxyl groups on the anthracene backbone imparts distinct reactivity and functionality to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione can be synthesized through the bromination of 4,5-dihydroxyanthracene-9,10-dione. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to achieve selective bromination at the 1 and 8 positions of the anthracene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Dibromo-4,8-dihydroxyanthracene-9,10-dione
  • 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
  • 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione

Uniqueness

1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione is unique due to the specific positioning of bromine atoms and hydroxyl groups, which impart distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1,8-dibromo-4,5-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O4/c15-5-1-3-7(17)11-9(5)13(19)10-6(16)2-4-8(18)12(10)14(11)20/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTXLFFVRXWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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